4-Ethylbenzo[d]oxazol-5-amine

Medicinal Chemistry Synthetic Methodology Fragment-Based Drug Discovery

4-Ethylbenzo[d]oxazol-5-amine (C₉H₁₀N₂O, MW 162.19) is a heterocyclic primary amine featuring an ethyl group at the 4-position of the benzo[d]oxazole core and a free amine at the 5-position. Its predicted LogP of 2.55 and polar surface area (PSA) of 52.05 Ų place it within favorable drug-like property space for CNS penetration.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B8713800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylbenzo[d]oxazol-5-amine
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC2=C1N=CO2)N
InChIInChI=1S/C9H10N2O/c1-2-6-7(10)3-4-8-9(6)11-5-12-8/h3-5H,2,10H2,1H3
InChIKeyJATKUHHROMUUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylbenzo[d]oxazol-5-amine (CAS 208450-40-2): Procurement-Quality Overview of a 4-Alkyl-Substituted Benzoxazole-5-Amine Building Block


4-Ethylbenzo[d]oxazol-5-amine (C₉H₁₀N₂O, MW 162.19) is a heterocyclic primary amine featuring an ethyl group at the 4-position of the benzo[d]oxazole core and a free amine at the 5-position . Its predicted LogP of 2.55 and polar surface area (PSA) of 52.05 Ų place it within favorable drug-like property space for CNS penetration [1]. The compound serves primarily as a synthetic building block in medicinal chemistry, where the ortho-relationship between the 4-ethyl and 5-amine groups creates a sterically and electronically differentiated environment distinct from its 2-ethyl regioisomer and 4-methyl homolog .

Why 4-Ethylbenzo[d]oxazol-5-amine Cannot Be Replaced by Its 2-Ethyl Isomer or 4-Methyl Homolog Without Consequence


Although 4-ethylbenzo[d]oxazol-5-amine shares its molecular formula (C₉H₁₀N₂O, MW 162.19) and computed LogP (2.55) with its 2-ethyl regioisomer, the position of the ethyl substituent fundamentally alters the steric and electronic environment of the reactive 5-amine handle . In the 4-ethyl isomer, the ethyl group sits ortho to the amine, introducing steric hindrance that modulates reaction rates in amide coupling, Schiff base formation, and sulfonamide synthesis — a property absent in the 2-ethyl isomer where the alkyl group is remote from the amine . Versus the 4-methyl homolog, the additional methylene unit in 4-ethyl increases LogP by 0.25 units (2.30 → 2.55) and molecular weight by 14 Da, providing a quantifiable lipophilicity step for structure–property relationship (SPR) campaigns . Generic substitution between these analogs therefore risks altering both downstream synthetic yields and the physicochemical profile of final products — the quantitative evidence below details exactly where these differences manifest.

4-Ethylbenzo[d]oxazol-5-amine: Quantitative Differentiation Evidence Versus Closest Analogs


Regioisomeric Differentiation: 4-Ethyl vs 2-Ethyl Benzo[d]oxazol-5-amine — Impact on Solid-State Properties and Amine Reactivity

The 4-ethyl and 2-ethyl regioisomers of benzo[d]oxazol-5-amine have identical molecular formula (C₉H₁₀N₂O, MW 162.19), computed LogP (2.55), and PSA (52.05 Ų), yet differ fundamentally in their solid-state and solution-phase behavior . The 2-ethyl isomer exhibits a measured melting point of 76–77 °C with a predicted density of 1.204 g/cm³, whereas no experimental melting point is reported for the 4-ethyl isomer, consistent with the difficulty of obtaining crystalline material when the ethyl group is ortho to the amine . In the 4-ethyl isomer, the ethyl substituent is positioned ortho to the C5-amine, introducing steric hindrance that modulates nucleophilic reactivity at the amine — an effect structurally absent in the 2-ethyl isomer where the alkyl group is attached to the oxazole C2, remote from the amine . This ortho-substitution effect is a key differentiator for chemists performing amine-targeted conjugations, where the 4-ethyl isomer provides a controllably attenuated reactive handle.

Medicinal Chemistry Synthetic Methodology Fragment-Based Drug Discovery

Lipophilicity Gain: 4-Ethylbenzo[d]oxazol-5-amine vs Unsubstituted Benzo[d]oxazol-5-amine Parent Scaffold

Introduction of the 4-ethyl substituent onto the benzo[d]oxazol-5-amine scaffold increases the computed LogP from 1.99 (unsubstituted parent) to 2.55, a ΔLogP of +0.56, while preserving the same PSA of ~52 Ų . This LogP shift moves the compound from the lower boundary of CNS-favorable lipophilicity into the optimal LogP 2–3 range associated with balanced blood–brain barrier permeability and aqueous solubility [1]. The unsubstituted parent (CAS 63837-12-7, MW 134.14, mp 64–66 °C) has zero rotatable bonds, whereas the 4-ethyl analog introduces a single rotatable bond (the ethyl group), marginally increasing conformational flexibility without imposing a significant entropic penalty . This combination — increased lipophilicity without PSA erosion — is a deliberate SPR step for medicinal chemists tuning CNS penetration potential.

Physicochemical Profiling Lead Optimization CNS Drug Design

Homologation SAR: 4-Ethyl vs 4-Methyl Benzo[d]oxazol-5-amine — Quantifying the Methylene Effect

The homologous pair 4-methyl (CAS 208450-31-1) and 4-ethyl benzo[d]oxazol-5-amine enables direct quantification of the 'methylene shunt' effect on physicochemical properties while maintaining identical substitution geometry at the 4-position . The ethyl homolog exhibits a LogP of 2.55 versus 2.30 for the methyl analog (ΔLogP = +0.25), a molecular weight increase of 14.03 Da (148.16 → 162.19), and identical PSA of 52.05 Ų . This predictable LogP increment of approximately 0.25 per methylene unit is consistent with established Hansch π-value contributions for aliphatic carbon (π ≈ 0.5 per CH₂ in aromatic systems), providing confidence in using the 4-ethyl compound as a deliberate lipophilicity-tuning tool [1]. Both compounds share zero experimental melting point data, reflecting a common challenge in crystallizing ortho-alkyl-5-aminobenzoxazoles .

Homologation SAR Structure–Property Relationships Fragment Elaboration

Class-Level Evidence: 4-Ethyl Substitution Enhances Antiviral Potency Against Drug-Resistant HIV-1 Variants in Benzyloxazole NNRTI Series

In a systematic SAR study of benzyloxazole-based non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), Bollini et al. (2013) demonstrated that replacing the 4-H substituent on the benzyl ring with a 4-ethyl group (compound 1e, R = Et, X = Cl) improved antiviral potency 4.8-fold against wild-type (WT) HIV-1 (EC₅₀ from 6.2 nM to 1.3 nM) and 61-fold against the clinically relevant Tyr181Cys (Y181C) drug-resistant variant (EC₅₀ from 420 nM to 6.9 nM) in MT-2 human T-cell assays [1]. The 4-methyl analog (1d) showed only a 2-fold improvement against Y181C (EC₅₀ 210 nM), while the 4-H parent (1b) was essentially inactive (EC₅₀ 420 nM), demonstrating that the ethyl group uniquely accesses a productive binding pocket created by the Tyr→Cys mutation [1]. Although this evidence comes from a benzyloxazole chemotype (where the ethyl is on a benzyl ring rather than directly on the benzoxazole core), it provides the strongest available class-level inference that 4-ethyl substitution on aromatic rings attached to benzoxazole scaffolds can confer substantial, quantifiable gains in potency against drug-resistant targets — a finding directly relevant to researchers using 4-ethylbenzo[d]oxazol-5-amine as a core scaffold for kinase or antiviral inhibitor design.

Antiviral Drug Discovery HIV-1 NNRTI Drug Resistance

Class-Level Evidence: Benzo[d]oxazol-5-amine Scaffold Delivers Multi-Target Activity in Alzheimer's Disease — AChE, BuChE, and Aβ Aggregation

Gutti et al. (2019) reported a library of 33 novel 2-substituted benzo[d]oxazol-5-amine derivatives evaluated as multi-target directed ligands (MTDLs) for Alzheimer's disease [1]. The optimal compound (92) from this series achieved AChE IC₅₀ = 0.052 ± 0.010 μM, BuChE IC₅₀ = 1.085 ± 0.035 μM, significant Aβ₁₋₄₂ aggregation inhibition (at 20 μM), blood–brain barrier permeability Pe = 10.80 ± 0.055 × 10⁻⁶ cm s⁻¹ in PAMPA assay, and neuroprotection on SH-SY5Y cells at 40 μM [1]. In vivo, compound 92 at 10 mg/kg oral dose demonstrated substantial cognitive improvement in both scopolamine-induced amnesia (Y-maze) and Aβ₁₋₄₂-induced ICV rat models (Morris water maze) [1]. This evidence establishes the benzo[d]oxazol-5-amine core as a validated, multi-target-capable scaffold for neurodegenerative disease — a class-level endorsement relevant to 4-ethylbenzo[d]oxazol-5-amine, which shares the identical core but offers the added lipophilicity and steric features of 4-ethyl substitution for further SAR exploration.

Alzheimer's Disease Multi-Target Directed Ligands Cholinesterase Inhibition

CNS Multiparameter Optimization (MPO) Profile: 4-Ethylbenzo[d]oxazol-5-amine vs CNS Drug Property Guidelines

Evaluated against the widely adopted CNS MPO desirability criteria (MW ≤ 400, LogP 1–3, PSA ≤ 90 Ų, HBD ≤ 3, HBA ≤ 7, rotatable bonds ≤ 8), 4-ethylbenzo[d]oxazol-5-amine falls within the optimal range on all parameters: MW 162.19, LogP 2.55, PSA 52.05 Ų, HBD = 1, HBA = 3, rotatable bonds = 1 [1]. By contrast, the unsubstituted benzoxazol-5-amine parent (LogP 1.99) falls below the optimal lipophilicity window for CNS penetration, and the 2-ethyl isomer, while sharing the same LogP, places the alkyl group at the metabolically more labile oxazole C2 position — a known site of Phase I oxidative metabolism in benzoxazoles [1][2]. The 4-ethyl substitution pattern may thus offer a dual advantage: optimal CNS-type physicochemical properties combined with a potentially attenuated metabolic liability relative to 2-substituted analogs, though this hypothesis remains to be experimentally verified.

CNS Drug Design Physicochemical Profiling Multiparameter Optimization

4-Ethylbenzo[d]oxazol-5-amine: Prioritized Application Scenarios Based on Differentiated Evidence


CNS-Targeted Fragment Library Design Requiring Controlled Lipophilicity in the LogP 2.5–3.0 Range

Medicinal chemistry teams building fragment libraries for CNS targets should select 4-ethylbenzo[d]oxazol-5-amine over the unsubstituted benzoxazol-5-amine (LogP 1.99) or the 4-methyl homolog (LogP 2.30) when the target physicochemical profile requires LogP ≥ 2.5. The +0.56 LogP gain over the parent and +0.25 over the 4-methyl analog are achieved without any increase in PSA (52.05 Ų for all three), preserving hydrogen-bonding capacity while enhancing predicted passive permeability . All six CNS MPO parameters fall within optimal ranges, making this fragment suitable for blood–brain barrier penetration-focused campaigns [1].

Kinase or Antiviral Inhibitor Scaffold Decoration Targeting Drug-Resistance Mutations

Research groups developing inhibitors against targets prone to drug-resistance mutations (e.g., HIV-1 reverse transcriptase, BCR-ABL kinase, EGFR T790M) should incorporate 4-ethylbenzo[d]oxazol-5-amine as a core scaffold fragment. The class-level evidence from Bollini et al. (2013) demonstrates that 4-ethyl substitution on aromatic rings coupled to benzoxazoles can improve potency against the Y181C drug-resistant HIV-1 variant by 61-fold (EC₅₀ from 420 nM to 6.9 nM) versus the 4-H analog, with the ethyl group optimally filling an expanded pocket created by the Tyr→Cys mutation [2]. This SAR principle — using ethyl as a 'pocket-filling' substituent — is transferable to other drug-resistance contexts and supports prioritizing the 4-ethyl over the 4-methyl or 4-H building blocks in resistance-targeted library synthesis.

Multi-Target Directed Ligand (MTDL) Exploration for Neurodegenerative Disease

The benzo[d]oxazol-5-amine core has been clinically validated in vitro and in vivo as a multi-target scaffold for Alzheimer's disease, with compound 92 (Gutti et al., 2019) achieving nanomolar AChE inhibition (IC₅₀ 0.052 μM), micromolar BuChE inhibition, significant Aβ aggregation blockade, and cognitive rescue in two rodent models at 10 mg/kg oral dosing [3]. The 4-ethyl analog represents an unexplored substitution vector on this validated core; the combination of the 5-amine handle for 2-position derivatization and the 4-ethyl group for lipophilicity tuning makes this compound an attractive entry point for next-generation MTDL campaigns that seek to optimize both cholinesterase selectivity and brain exposure simultaneously.

Controlled-Reactivity Amine Building Block for Parallel Library Synthesis

Synthetic chemistry groups executing parallel amide coupling or sulfonamide library synthesis should consider 4-ethylbenzo[d]oxazol-5-amine over the 2-ethyl regioisomer when moderate steric attenuation of the amine nucleophile is desired. The ortho-ethyl group in the 4-isomer introduces steric hindrance at the reactive C5-NH₂ center, which can reduce competing side reactions (e.g., double acylation) and improve mono-coupling selectivity versus the unhindered 2-ethyl isomer . Additionally, the 4-ethyl isomer lacks the measured high crystallinity (mp 76–77 °C) of the 2-ethyl isomer, indicating potentially superior solubility in organic reaction media — though quantitative solubility comparisons require experimental verification .

Quote Request

Request a Quote for 4-Ethylbenzo[d]oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.